2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid
Description
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is a pyrazole-derived carboxylic acid characterized by a bromo substituent at position 4, a methyl group at position 1, and an isopropyl group at position 3 of the pyrazole ring.
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-(4-bromo-2-methyl-5-propan-2-ylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)9-8(10)6(4-7(13)14)12(3)11-9/h5H,4H2,1-3H3,(H,13,14) |
InChI Key |
PVSPQMYIXKURML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.
Acetic Acid Moiety: The acetic acid group can be introduced by reacting the pyrazole derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.
Alkylation: Alkyl halides (e.g., methyl iodide, isopropyl bromide) and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study:
In a study published in the Tropical Journal of Pharmaceutical Research, compounds similar to this pyrazole derivative were tested for their antiproliferative effects, showing promising results in reducing tumor growth rates in animal models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies indicate that 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid exhibits selective COX-2 inhibition, leading to reduced inflammation in experimental models.
Mechanism:
The anti-inflammatory effect is attributed to the compound's ability to inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Antibacterial Activity
Preliminary evaluations suggest that this compound may possess antibacterial properties as well. Pyrazole derivatives have been associated with activity against various bacterial strains, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Efficacy Testing:
In vitro assays against common bacterial pathogens have shown promising results, warranting further exploration into its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring can facilitate binding to these targets, leading to modulation of their activity. The acetic acid moiety can also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The isopropyl group at position 1 (vs.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) or bromo substituents lower pKa (e.g., ~3.37 for CF₃ analogs), enhancing acidity and solubility in polar solvents .
- Synthetic Utility : Bromo at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in related bromomethyl pyrazoles () .
Physical and Chemical Properties
- Solubility : The acetic acid moiety ensures moderate aqueous solubility, but lipophilic groups (e.g., CF₃, isopropyl) reduce it. For example, CF₃ analogs exhibit densities >1.7 g/cm³ .
- Thermal Stability : Pyrazole derivatives with bromo substituents decompose above 300°C, while trifluoromethyl analogs have lower boiling points (~374°C) .
- Purity : Most analogs are commercially available at 95% purity (e.g., EN300-232720), though safety data for some (e.g., 299405-26-8) remain unspecified .
Commercial Availability and Pricing
Biological Activity
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a bromine atom and an isopropyl group, contributing to its pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.
The molecular formula of 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is , with a molecular weight of 219.04 g/mol. The compound exhibits a LogP value of 2.22, indicating moderate lipophilicity, which is critical for its absorption and distribution in biological systems .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid, exhibit significant antimicrobial properties. In vitro studies have shown that certain analogs demonstrate potent activity against various bacterial strains and fungi. For example, compounds with similar structures have been tested against Plasmodium falciparum, with IC50 values indicating effective inhibition .
Anti-inflammatory Properties
Pyrazoles are known for their anti-inflammatory effects. Studies show that derivatives of this compound can inhibit inflammatory mediators in cellular models. The presence of the bromine atom and the specific substituents on the pyrazole ring appear to enhance these effects, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. For instance, compounds similar to 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural components. Modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity:
| Compound | Substituent | pEC50 (T.b. brucei) |
|---|---|---|
| 1 | None | 8.5 |
| 3a | Methyl | 6.0 |
| 3b | Ethyl | 6.2 |
| 3c | Propyl | 6.8 |
| 3d | Tert-butyl | 4.7 |
This table illustrates how specific substitutions can enhance or diminish biological activity, particularly against Trypanosoma brucei, the causative agent of sleeping sickness .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Effects : A study involving a series of pyrazole compounds demonstrated significant growth inhibition in MCF-7 breast cancer cells with GI50 values as low as 0.25 μM, indicating high potency .
- Anti-inflammatory Study : In a model of carrageenan-induced paw edema in rats, certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as therapeutic agents .
Q & A
Q. How can researchers validate the compound’s role in supramolecular assemblies or coordination chemistry?
- Methodological Answer : Conduct titration experiments (UV-vis, fluorescence) with metal ions (e.g., Cu) to assess chelation. Single-crystal X-ray diffraction confirms binding modes. Compare with analogs lacking the acetic acid moiety to isolate structural contributions .
Notes on Evidence Utilization
- Computational reaction design methods from ICReDD () underpin advanced mechanistic studies.
- Statistical DoE principles () are critical for optimizing synthetic and analytical workflows.
- Safety and stability protocols () inform degradation studies and handling guidelines.
- Structural analogs () guide SAR and bioactivity hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
